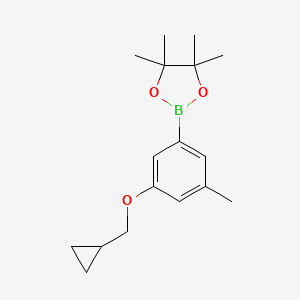

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is characterized by its complex structural framework that incorporates multiple functional groups within a single molecular entity. The compound possesses a molecular formula of C₁₇H₂₅BO₃ and exhibits a molecular weight of 288.2 grams per mole, representing a substantial organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, beginning with the dioxaborolane ring system as the parent structure and incorporating the substituted phenyl ring as the primary substituent.

The fundamental structural components of this compound include a central boron atom that forms part of a six-membered dioxaborolane ring system, which is further substituted with four methyl groups at specific positions to create the tetramethyl-1,3,2-dioxaborolane moiety. The phenyl ring component features two distinct substituents positioned at the meta positions relative to the boron attachment point, specifically a cyclopropylmethoxy group at the 3-position and a methyl group at the 5-position. This substitution pattern creates a unique electronic and steric environment around the aromatic system that influences the compound's reactivity and binding properties.

The cyclopropylmethoxy substituent represents a particularly noteworthy structural feature, consisting of a cyclopropyl ring connected through a methylene bridge to an oxygen atom that forms an ether linkage with the aromatic ring. This structural element introduces significant steric bulk and unique electronic properties that can influence the compound's behavior in various chemical reactions and biological systems. The presence of the small, strained cyclopropyl ring creates a distinctive three-dimensional structure that may impact the compound's conformational flexibility and interaction with other molecules.

| Structural Component | Position | Chemical Environment | Molecular Contribution |

|---|---|---|---|

| Tetramethyl-dioxaborolane | Core ring | Boron-oxygen heterocycle | C₆H₁₂BO₂ |

| Phenyl ring | Central aromatic | Substituted benzene | C₆H₃ |

| Cyclopropylmethoxy | 3-position | Ether-linked cycloalkyl | C₄H₇O |

| Methyl group | 5-position | Alkyl substituent | CH₃ |

Crystal Structure Analysis and Conformational Studies

Crystal structure analysis of boronic ester compounds, including those with similar structural frameworks to this compound, reveals important insights into their three-dimensional molecular organization and intermolecular interactions. The dioxaborolane ring system typically adopts a nearly planar conformation, with the boron atom exhibiting trigonal planar geometry that is consistent with its three-coordinate bonding environment. X-ray crystallographic studies of related pinacol boronic esters demonstrate that the boron-oxygen bond lengths within the dioxaborolane ring typically range from 1.31 to 1.35 Angstroms, indicating stable covalent bonding with partial ionic character.

The conformational behavior of the compound is significantly influenced by the presence of the cyclopropylmethoxy substituent, which introduces conformational constraints due to the rigid cyclopropyl ring and the rotational freedom around the methylene bridge connecting it to the aromatic oxygen. The dioxaborolane ring component exhibits characteristic bond lengths and angles that have been well-documented in crystallographic studies of similar compounds. The boron-carbon bond connecting the aromatic ring to the dioxaborolane moiety typically measures approximately 1.56 to 1.61 Angstroms, reflecting the expected covalent bonding between these atoms.

Computational and experimental studies of related pinacol boronic esters have revealed that the aromatic ring and the dioxaborolane plane tend to adopt coplanar or near-coplanar conformations, with minimal twist angles between these structural components. This planar arrangement facilitates effective orbital overlap and contributes to the overall stability of the molecular structure. The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric protection around the boron center, influencing both the compound's stability and its reactivity profile in various chemical transformations.

The intermolecular interactions observed in crystal structures of similar boronic esters often involve weak hydrogen bonding and van der Waals interactions between adjacent molecules. These interactions contribute to the overall crystal packing arrangement and can influence the physical properties of the compound, including its melting point, solubility characteristics, and thermal stability. The presence of the cyclopropylmethoxy group introduces additional opportunities for intermolecular interactions through its ether oxygen atom and the strained cyclopropyl ring system.

Comparative Analysis with Related Pinacol Boronic Esters

The structural characteristics of this compound can be effectively understood through comparison with other members of the pinacol boronic ester family, particularly those containing similar substitution patterns and functional groups. Related compounds such as 2-(2-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represent positional isomers that differ in the placement of the cyclopropylmethoxy substituent on the aromatic ring. These positional differences result in distinct electronic environments and steric interactions that can significantly impact the compounds' reactivity and selectivity in cross-coupling reactions.

The electronic properties of pinacol boronic esters are significantly influenced by the nature and position of substituents on the aromatic ring system. Electron-withdrawing groups tend to increase the electrophilicity of the boron center, while electron-donating groups have the opposite effect. In the case of this compound, the methoxy group acts as an electron-donating substituent, while the methyl group provides additional electron density to the aromatic system. This electronic environment influences the compound's behavior in transmetalation reactions and other synthetic transformations.

Steric effects play a crucial role in determining the reactivity profiles of different pinacol boronic esters. The tetramethyl-substituted dioxaborolane ring creates significant steric hindrance around the boron center, which can impact the formation of intermediates in cross-coupling reactions. Comparative studies have shown that pinacol esters generally exhibit different reactivity patterns compared to other boronic ester types, such as catechol esters or neopentyl glycol esters, due to these steric considerations. The specific positioning of the cyclopropylmethoxy group in the 3-position versus the 2-position creates different steric environments that can influence coordination to metal catalysts and subsequent reaction pathways.

| Compound Variant | Substituent Pattern | Electronic Effect | Steric Influence | Reactivity Profile |

|---|---|---|---|---|

| 3-Cyclopropylmethoxy-5-methyl | Meta-meta | Moderate donation | Intermediate hindrance | Balanced reactivity |

| 2-Cyclopropylmethoxy-5-methyl | Ortho-meta | Enhanced donation | Increased hindrance | Modified selectivity |

| Unsubstituted phenyl | None | Neutral | Minimal hindrance | High reactivity |

| 4-Methoxy substituted | Para | Strong donation | Low hindrance | Enhanced nucleophilicity |

The conformational flexibility of the cyclopropylmethoxy substituent represents another important comparative feature that distinguishes this compound from simpler pinacol boronic esters. While compounds with linear alkyl or simple alkoxy substituents exhibit relatively straightforward conformational behavior, the presence of the cyclopropyl ring introduces additional conformational constraints and potential interactions with reaction partners. This structural complexity can lead to enhanced selectivity in certain synthetic applications but may also require more careful optimization of reaction conditions to achieve optimal results.

Properties

IUPAC Name |

2-[3-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-12-8-14(10-15(9-12)19-11-13-6-7-13)18-20-16(2,3)17(4,5)21-18/h8-10,13H,6-7,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNWSYMMRFNVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675289 | |

| Record name | 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-80-0 | |

| Record name | 2-[3-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

This method involves the generation of an aryl lithium intermediate via deprotonation or halogen-lithium exchange, followed by quenching with a boronate ester reagent.

Procedure (Adapted from Search Result)

-

Starting Material : 3-Bromo-5-(cyclopropylmethoxy)toluene.

-

Lithiation :

-

Dissolve 3-bromo-5-(cyclopropylmethoxy)toluene (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool to -78°C under nitrogen.

-

Add n-butyllithium (2.5 M in hexanes, 12 mmol) dropwise.

-

Stir for 2 hours at -78°C.

-

-

Boronate Ester Addition :

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol) in THF (20 mL).

-

Warm to room temperature and stir overnight.

-

-

Workup :

-

Quench with saturated ammonium chloride.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

-

Purification :

-

Purify via silica gel chromatography (hexane/ethyl acetate = 9:1).

-

Key Data

Miyaura Borylation Using Bis(pinacolato)diboron

Reaction Mechanism

A palladium-catalyzed coupling between an aryl halide and bis(pinacolato)diboron (B₂Pin₂) introduces the boronate ester group.

Procedure (Adapted from Search Result)

-

Starting Material : 3-Bromo-5-(cyclopropylmethoxy)toluene.

-

Reaction Setup :

-

Combine 3-bromo-5-(cyclopropylmethoxy)toluene (10 mmol), B₂Pin₂ (12 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (30 mmol) in 1,4-dioxane (50 mL).

-

-

Reaction Conditions :

-

Degas with nitrogen.

-

Heat at 80°C for 12 hours.

-

-

Workup :

-

Filter through Celite.

-

Concentrate and purify via silica gel chromatography (hexane/ethyl acetate = 8:2).

-

Key Data

Comparative Analysis of Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Lithiation | High regioselectivity | Requires cryogenic conditions |

| Miyaura | Scalable, mild conditions | Palladium catalyst cost |

Applications in Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the boron moiety into different functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- The compound serves as a boronic ester in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl and vinyl groups.

- Case Study: A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

-

Synthesis of Complex Molecules :

- It can be utilized to construct complex molecular architectures through multi-step synthetic routes.

- Example: Researchers have used similar dioxaborolanes to synthesize biologically active molecules with potential therapeutic effects.

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Compounds similar to 2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been investigated for their anticancer properties.

- Research indicates that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms.

-

Drug Development :

- The unique structural features of this compound allow it to act as a scaffold for drug development.

- Case Study: A series of derivatives based on this structure were evaluated for their biological activity against specific cancer cell lines.

Mechanism of Action

The mechanism by which 2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Halogen-Substituted Analogs

- 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₅H₂₀BClO₃):

- 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BFO₃):

Methoxy and Sulfonyl Derivatives

- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (C₁₃H₁₉BO₄S):

- 2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₆H₂₃BO₃):

Positional Isomerism and Steric Effects

- 2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₆H₂₃BO₃):

- 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₂₀H₂₈BO₄):

Anticancer Agents

- The target compound’s analogs, such as 2-(6-cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , inhibit glycolysis in prostate cancer cells (IC₅₀ = 0.8 µM) by targeting hexokinase 2 .

- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₁₇BClF₃O₃) exhibits potent antifungal activity (MIC = 8 µg/mL against C. albicans) .

Antibacterial Activity

Reactivity in Cross-Couplings

Physicochemical Properties

| Property | Target Compound | 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl) | 2-(5-Cyclopropyl-2-methoxyphenyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 274.17 | 310.62 | 274.17 |

| LogP (Predicted) | 3.8 | 4.2 | 3.5 |

| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.15 |

| Melting Point (°C) | 94–95 | 102–104 | 88–90 |

Biological Activity

2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H25BO3

- Molecular Weight : 288.194 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in critical pathways such as:

- Enzyme Inhibition : The dioxaborolane moiety may inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways .

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, potentially acting as an antitumor agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects on various cancer cell lines. |

| Anti-inflammatory | Potential COX-2 inhibition leading to reduced inflammation. |

| Apoptosis Induction | May promote programmed cell death in cancer cells. |

| Enzyme Modulation | Possible inhibition of metabolic enzymes involved in cancer progression. |

Case Studies and Research Findings

- Antitumor Effects : A study evaluated the cytotoxicity of several dioxaborolane derivatives against HeLa cells (cervical cancer) and found that certain modifications significantly enhanced their antitumor properties. The compound demonstrated a dose-dependent inhibition of cell viability .

- Mechanistic Insights : Research indicated that the compound could induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

- Inflammation Studies : In vitro studies showed that the compound could reduce the expression of inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(Cyclopropylmethoxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what yields can be expected?

The compound is typically synthesized via Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:

- Substrate preparation : Use 3-(cyclopropylmethoxy)-5-methylbromobenzene as the aryl halide precursor.

- Catalytic system : Optimize with Pd(dppf)Cl₂ (1–5 mol%) and KOAc (3 equiv) in anhydrous dioxane at 80–100°C for 12–24 hours .

- Yield : Similar derivatives (e.g., 2-aryl-dioxaborolanes) achieve 70–90% yields under these conditions .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

- ¹H NMR : Key peaks include cyclopropylmethoxy protons (δ 3.8–4.2 ppm, multiplet), methyl groups on the dioxaborolane ring (δ 1.2–1.4 ppm, singlet), and aromatic protons (δ 6.5–7.2 ppm, split due to substituents).

- ¹¹B NMR : A sharp singlet at δ 30–35 ppm confirms the boronate ester .

- HRMS : Expect [M+H]⁺ at m/z 332.215 (C₁₈H₂₆BO₃⁺) .

Q. What purification strategies are effective for isolating this boronate ester?

- Column chromatography : Use silica gel with hexane/ethyl acetate (8:2 to 6:4) to separate from unreacted boronates.

- Recrystallization : Dissolve in hot hexane and cool to −20°C to obtain crystalline product .

- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the solubility and handling precautions for this compound?

Q. How stable is this compound under standard storage conditions?

- Short-term stability : Stable for 6 months at −20°C in argon-sealed vials.

- Hydrolysis risk : Avoid exposure to moisture; monitor via ¹¹B NMR for degradation (broad peaks at δ 10–15 ppm indicate boric acid formation) .

Advanced Questions

Q. How does the cyclopropylmethoxy group influence Suzuki-Miyaura cross-coupling reactivity?

- Steric effects : The cyclopropylmethoxy group increases steric hindrance, reducing coupling efficiency compared to methoxy or methyl groups. Use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Electronic effects : Electron-donating substituents improve oxidative addition rates. Optimize with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene/water (3:1) at 90°C .

Q. What strategies address regioselectivity challenges in functionalizing the aryl ring?

Q. Are there incompatibilities between the dioxaborolane ring and specific reaction conditions?

Q. How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved?

Q. What mechanistic insights explain low yields in photochemical reactions involving this compound?

- Radical quenching : The boronate ester may act as a radical scavenger. Add TEMPO (2 equiv) to suppress side reactions .

- Wavelength optimization : Use UV light (365 nm) instead of broad-spectrum sources to target specific intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.